molecular formula C5H3Br3N2 B1404754 5-Bromo-2-(dibromomethyl)pyrimidine CAS No. 4450-22-0

5-Bromo-2-(dibromomethyl)pyrimidine

Cat. No.: B1404754
CAS No.: 4450-22-0
M. Wt: 330.8 g/mol
InChI Key: LUVQPRWYNSKDFT-UHFFFAOYSA-N
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Description

5-Bromo-2-(dibromomethyl)pyrimidine is a chemical compound with the molecular formula C5H3Br3N2 and a molecular weight of 330.8 g/mol . It is a white to off-white solid that is primarily used in research and industrial applications. The compound is known for its reactivity and is often utilized in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dibromomethyl)pyrimidine typically involves the bromination of 2-(methyl)pyrimidine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process involves multiple steps, including the initial formation of 2-(dibromomethyl)pyrimidine, followed by further bromination to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process often involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(dibromomethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

5-Bromo-2-(dibromomethyl)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyrimidine
  • 2,4-Dibromopyrimidine
  • 5-Bromo-2-chloropyrimidine

Uniqueness

5-Bromo-2-(dibromomethyl)pyrimidine is unique due to its dibromomethyl group, which imparts distinct reactivity compared to other brominated pyrimidines. This unique structure allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2-(dibromomethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br3N2/c6-3-1-9-5(4(7)8)10-2-3/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVQPRWYNSKDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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